molecular formula C7H11F2NO4S B2935625 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid CAS No. 1038291-18-7

1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid

Cat. No. B2935625
CAS RN: 1038291-18-7
M. Wt: 243.22
InChI Key: YUNDZAWVKIABBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine derivatives, such as 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid, are synthesized through various intra- and intermolecular reactions . For instance, piperidine-3-carboxylic acid (nipecotic acid) can be stirred with ethyl chloroacetate in equimolar quantities using triethylamine and THF respectively at room temperature to yield 1-ethoxycarbonylmethyl-piperidine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid is based on the piperidine moiety, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The carbon and oxygen in the carbonyl group of the carboxylic acid are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Piperidine derivatives, including 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Carboxylic acids, like 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid, are polar due to the presence of a carbonyl group and a hydroxyl group attached to the same carbon . This polarity contributes to their reactivity .

Scientific Research Applications

Synthesis and Catalytic Applications

1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid plays a significant role in the synthesis and catalytic processes within organic chemistry. For instance, the compound has been employed in the synthesis of complex molecules due to its reactivity and ability to act as a building block for various chemical reactions. The sulfonamide group, akin to the difluoromethylsulfonyl moiety, has been utilized as an effective terminator in cationic cyclisations, leading to the formation of polycyclic systems and demonstrating its utility in constructing complex molecular architectures (Haskins & Knight, 2002).

Furthermore, derivatives of piperidine, including those with sulfonamide groups, have been explored for their catalytic activities. For example, Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (PPCA) and further modified to incorporate sulfamic acid functionalities have showcased their effectiveness as nanomagnetic reusable catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, indicating the potential of such compounds in facilitating environmentally friendly and efficient synthetic pathways (Ghorbani‐Choghamarani & Azadi, 2015).

Environmental Remediation

Compounds with sulfonamide and related functionalities have been investigated for their roles in environmental remediation processes. The study of heat-activated persulfate oxidation of perfluorinated compounds, a process relevant for groundwater remediation, demonstrates the application of advanced oxidation processes in the degradation of persistent organic pollutants. Although this study does not directly mention 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid, it illustrates the broader context in which sulfonamide-based compounds could contribute to environmental chemistry and remediation efforts (Park et al., 2016).

Safety And Hazards

While specific safety data for 1-(Difluoromethylsulfonyl)piperidine-3-carboxylic acid is not available, piperidine derivatives can cause skin irritation, serious eye irritation, and respiratory irritation . They are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(difluoromethylsulfonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO4S/c8-7(9)15(13,14)10-3-1-2-5(4-10)6(11)12/h5,7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNDZAWVKIABBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethanesulfonylpiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.